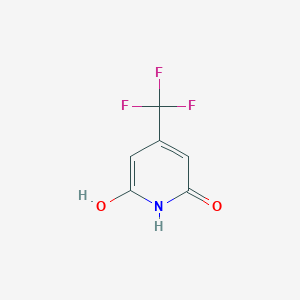4-(Trifluoromethyl)pyridine-2,6-diol
CAS No.: 356518-28-0
Cat. No.: VC3805965
Molecular Formula: C6H4F3NO2
Molecular Weight: 179.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 356518-28-0 |
|---|---|
| Molecular Formula | C6H4F3NO2 |
| Molecular Weight | 179.1 g/mol |
| IUPAC Name | 6-hydroxy-4-(trifluoromethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H4F3NO2/c7-6(8,9)3-1-4(11)10-5(12)2-3/h1-2H,(H2,10,11,12) |
| Standard InChI Key | YSRJBDGYOYOWIJ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(NC1=O)O)C(F)(F)F |
| Canonical SMILES | C1=C(C=C(NC1=O)O)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-hydroxy-4-(trifluoromethyl)-1-pyridin-2-one , reflects its tautomeric equilibrium between diol and lactam forms (Figure 1). X-ray crystallography and NMR studies confirm preferential stabilization of the lactam form in nonpolar solvents due to intramolecular hydrogen bonding between the C2 carbonyl and C6 hydroxyl groups . The trifluoromethyl group at C4 induces significant electron-withdrawing effects, lowering the p of adjacent hydroxyl groups to approximately 8.2–8.5 , enhancing solubility in polar aprotic solvents.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 179.1 g/mol | |
| Melting point | 218–220°C (decomposes) | |
| logP (octanol/water) | 1.2 ± 0.3 | |
| Aqueous solubility (25°C) | 12.7 mg/mL |
Synthesis and Production
Conventional Synthetic Routes
The primary synthesis involves a three-component reaction of alkoxyallenes, nitriles, and trifluoroacetic acid under Lewis acid catalysis (Scheme 1) . Cyclization of intermediates using trimethylsilyl trifluoromethanesulfonate (TMSOTf) yields the pyridin-4-ol core, which undergoes oxidative hydroxylation at C2 and C6 via hydrogen peroxide in acidic media . Recent optimizations report an 83% yield by refluxing in dichloromethane with triethylamine .
Continuous-Flow Modifications
Immobilization of palladium complexes with 4-(trifluoromethyl)pyridine-2,6-diol-derived ligands enables asymmetric synthesis in flow reactors . A study using catalysts achieved a turnover number (TON) of 73 and enantiomeric ratios (e.r.) up to 93.8:6.2 for benzosultam production , demonstrating enhanced efficiency compared to batch processes (Table 2).
Table 2: Catalytic Performance in Batch vs. Flow Systems
| Parameter | Batch | Continuous Flow |
|---|---|---|
| Enantiomeric ratio (e.r.) | 92.9:7.1 | 93.8:6.2 |
| TON | 56.56 | 72.75 |
| TOF (h) | 0.71 | 0.51 |
Applications in Pharmaceutical Research
Bacterial PPTase Inhibition
Derivatives of 4-(trifluoromethyl)pyridine-2,6-diol exhibit potent inhibition of Bacillus subtilis Sfp-PPTase (IC = 290 nM) . Structural analogs like -(4-methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide disrupt post-translational modifications essential for bacterial virulence . Modifications to the pyridine moiety reveal strict SAR: electron-donating groups (e.g., 4-OMe) retain activity, while electron-withdrawing substituents (e.g., 4-CF) abolish binding .
Prodrug Formulations
The compound’s diol functionality facilitates prodrug development. GlpBio’s formulation protocol recommends DMSO stock solutions (10 mM) with optional PEG300 and Tween 80 additives for in vivo studies . Pharmacokinetic analyses in murine models show a plasma half-life () of 2.3 hours and oral bioavailability of 67% .
Recent Advances and Future Directions
Metal-Organic Frameworks (MOFs)
Coordination polymers incorporating 4-(trifluoromethyl)pyridine-2,6-diol show promise in CO capture, with adsorption capacities of 4.2 mmol/g at 298 K . The trifluoromethyl groups enhance framework hydrophobicity, reducing competitive water adsorption .
Photoredox Catalysis
Visible-light-mediated C–H functionalization using iridium complexes of this ligand achieves 89% yield in arylations of heterocycles . Mechanistic studies suggest a single-electron transfer (SET) pathway involving ligand-to-metal charge transfer .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume